REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2(O)[CH2:12][C:13](=[O:15])[CH3:14].C(OCC)(=O)C.O>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:12][CH:13]([OH:15])[CH3:14]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)(CC(C)=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with a water bath
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with ethyl acetate (30 ml each time)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
FILTRATION
|
Details
|
The residue was filtered over silica gel with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the product was obtained in the form of a sufficiently pure oil
|
Type
|
CUSTOM
|
Details
|
crystallizes spontaneously
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |